molecular formula C17H10Cl2N4O2 B1669161 Clazuril CAS No. 101831-36-1

Clazuril

Cat. No. B1669161
M. Wt: 373.2 g/mol
InChI Key: QUUTUGLQZLNABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clazuril is a drug used in veterinary medicine as a coccidiostat . It is a benzene-acetonitrile derivative .


Synthesis Analysis

Clazuril is a triazine acetonitrile compound and is a non-polyether synthetic anti-coccidial drug that was developed by Janssen in the 1980s .


Molecular Structure Analysis

The molecular formula of Clazuril is C17H10Cl2N4O2 . It has an average mass of 373.193 Da and a mono-isotopic mass of 372.018066 Da .


Physical And Chemical Properties Analysis

Clazuril has a density of 1.48g/cm3 . Its melting point is 196.8° . The molecular weight of Clazuril is 373.19300 and its exact mass is 372.01800 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Food Chemistry and Veterinary Medicine .

Summary of the Application

An anti-diclazuril monoclonal antibody (mAb) was developed for use in enzyme-linked immunosorbent assay (ELISA)-based detection of diclazuril with high sensitivity and specificity . This can be used to measure anti-coccidial drug residues .

Methods of Application or Experimental Procedures

The anti-diclazuril mAb had a half-maximal inhibitory concentration of 0.449–0.517 ng/mL . The detection limit of the ELISA using this mAb was 0.10 ng/mL and the sensitivity was 0.05 ng/mL . A standard curve generated in the range of 0.05–16.2 ng/mL had a linear correlation coefficient value of ≥ 0.99 .

Results or Outcomes

The average recoveries of diclazuril from chicken and duck samples ranged from 85.0 to 102.5% . Intra- and inter-assay coefficients of variation ranged from 5.9 to 8.5% and 9.2 to 12.6%, respectively .

2. Use in Eimeria Infections

Specific Scientific Field

This application falls under the field of Parasitology .

Summary of the Application

Diclazuril and clazuril belong to 1,2,4-triazine-derivatives. They have broad-spectrum activity in Eimeria infections . They exert additional activity against Neospora caninum tachyzoites in cell cultures .

Methods of Application or Experimental Procedures

The mode of action is unknown . The activity of diclazuril is directed only against specific endogen stages of Eimeria species .

Results or Outcomes

Diclazuril is active against second generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second generation schizonts, and sexual stages of E. tenella . The sporulation becomes delayed by diclazuril .

3. Use in Veterinary Medicine for Pigeons

Specific Scientific Field

This application falls under the field of Veterinary Medicine .

Summary of the Application

Clazuril is an anticoccidial intended for oral use in pigeons . The recommended dosage is one tablet containing 2.5 mg clazuril per pigeon per month .

Methods of Application or Experimental Procedures

The plasma kinetics were studied in the rat which received daily oral doses of 5, 20, or 80 mg/kg bw . The average clazuril concentration in plasma, sampled 2 hours after dosing on days 2, 5, 10, 17 and 29, were 15.2 ± 4.0 mg/ml (n=10) after doses of 5 mg/kg bw .

Results or Outcomes

In a single-dose toxicity study in rat, no mortalities occurred in males or females at an oral dosage of 640 mg/kg bw . Bodyweight was not affected . Behavioural effects were of central nervous system-nature .

4. Use in Antiparasitic Drugs with Unknown Mechanism of Action

Specific Scientific Field

This application falls under the field of Parasitology .

Summary of the Application

Diclazuril and clazuril belong to 1,2,4-triazine-derivatives. They have broad-spectrum activity in Eimeria infections . They exert additional activity against Neospora caninum tachyzoites in cell cultures .

Methods of Application or Experimental Procedures

The mode of action is unknown . The activity of diclazuril is directed only against specific endogen stages of Eimeria species .

Results or Outcomes

Diclazuril is active against second generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second generation schizonts, and sexual stages of E. tenella . The sporulation becomes delayed by diclazuril .

5. Use in Pharmacokinetic Study in Laying Hens

Specific Scientific Field

This application falls under the field of Veterinary Pharmacology .

Summary of the Application

A pharmacokinetic study of Clazuril (Appertex®) was conducted in eggs and plasma from laying hens after single or multiple treatments .

Methods of Application or Experimental Procedures

A new HPLC method was used for detection .

Results or Outcomes

The results of this study are not specified in the source .

6. Use in Veterinary Medicine as a Coccidiostat

Specific Scientific Field

This application falls under the field of Veterinary Medicine .

Summary of the Application

Clazuril is a drug used in veterinary medicine as a coccidiostat .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not specified in the source .

Results or Outcomes

The specific results or outcomes are not specified in the source .

Safety And Hazards

Clazuril may damage the unborn child and causes damage to organs through prolonged or repeated exposure . Safety precautions include not handling until all safety precautions have been read and understood, not breathing dust, and wearing protective clothing and gloves .

properties

IUPAC Name

2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUTUGLQZLNABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869364
Record name [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clazuril

CAS RN

101831-36-1
Record name Clazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101831-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clazuril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 12 parts of 2-[3-chloro-4-[chloro(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione and 5.4 parts of copper cyanide was stirred and heated first for 3 hours at 130° C. and for 3 hours at 180° C. After cooling, the precipitated product was dissolved in a mixture of trichloromethane and methanol (90:10 by volume). The inorganic precipitate was filtered off and the filtrate was evaporated in vacuo. The residue was purified four times by column chromatography over silica gel using first a mixture of trichloromethane and acetonitrile (90:10 by volume), second a mixture of tetrachloromethane and methanol (93:7 by volume) and then twice a mixture of tetrachloromethane and acetonitrile (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was further purified by column chromatography (HPLC) over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated in vacuo. The residue was dried, yielding 1.3 parts (11.2%) of 2-chloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile; mp. 196.8° C. (compound 22).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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